An In-depth Technical Guide on the Biological Profile of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
An In-depth Technical Guide on the Biological Profile of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
Abstract: This technical guide provides a comprehensive overview of the biological activity of compounds derived from the 7-Boc-2-oxo-7-azaspiro[3.5]nonane scaffold. While the core molecule itself is primarily a synthetic intermediate, its derivatives have been developed as potent G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[1] This document details the quantitative biological data of these derivatives, the experimental protocols used for their evaluation, and the underlying signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug discovery and metabolic diseases.
Introduction: From Synthetic Scaffold to Biological Activity
7-Boc-2-oxo-7-azaspiro[3.5]nonane is a valuable spirocyclic building block used in medicinal chemistry. Its rigid structure is advantageous in drug design, helping to orient interacting moieties for optimal binding to a biological target, which can lead to enhanced potency and efficacy.[1] While this compound is not biologically active in itself, it serves as a key starting material for the synthesis of a novel class of GPR119 agonists.[2] Research has focused on modifying the 7-azaspiro[3.5]nonane core to optimize its interaction with the GPR119 receptor, leading to the identification of potent compounds with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[1][2]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[3] This engagement leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[3][4] This dual mechanism makes GPR119 an attractive target for managing type 2 diabetes with a reduced risk of hypoglycemia.[4]
Quantitative Biological Data
The biological activity of novel 7-azaspiro[3.5]nonane derivatives was quantified by measuring their ability to stimulate cAMP production in a cell line stably expressing human GPR119. The potency of each compound is expressed as the half-maximal effective concentration (EC50). The data below summarizes the structure-activity relationship (SAR) for key compounds in this series.
Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Derivatives on Human GPR119
| Compound | R² Group (Piperidine N-capping) | R³ Group (Aryl) | hGPR119 EC50 (nM) |
|---|---|---|---|
| 54a | Pyrimidin-2-yl | 4-S(O)₂Me-Ph | 2.5 |
| 54b | 4-Me-pyrimidin-2-yl | 4-S(O)₂Me-Ph | 2.3 |
| 54c | 5-Me-pyrimidin-2-yl | 4-S(O)₂Me-Ph | 1.8 |
| 54d | 5-Cl-pyrimidin-2-yl | 4-S(O)₂Me-Ph | 1.6 |
| 54e | 5-F-pyrimidin-2-yl | 4-S(O)₂Me-Ph | 1.7 |
| 54f | Pyridin-2-yl | 4-S(O)₂Me-Ph | 1.9 |
| 54g | 5-Et-pyrimidin-2-yl | 4-S(O)₂Me-Ph | 1.2 |
| 54h | 5-Et-pyrimidin-2-yl | 4-CN-Ph | 11 |
| 54i | 5-Et-pyrimidin-2-yl | 3-F, 4-CN-Ph | 2.5 |
| 54j | 5-Et-pyrimidin-2-yl | 3-F, 4-S(O)₂Me-Ph | 1.4 |
Data sourced from Matsuda et al., Bioorg Med Chem. 2018 May 1;26(8):1832-1847.[2]
Experimental Protocols
In Vitro: cAMP Accumulation Assay
This protocol outlines a representative method for measuring intracellular cAMP levels in response to GPR119 activation, based on the methodology used for the compounds in Table 1.
Objective: To determine the EC50 values of test compounds by quantifying their ability to stimulate cAMP production in a cell line expressing human GPR119.
Materials:
-
HEK293 cell line stably expressing human GPR119 (HEK293-hGPR119).[2][5]
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Cell culture medium (e.g., DMEM with 10% FBS).[5]
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Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).[1][6]
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Test compounds (7-azaspiro[3.5]nonane derivatives) and a reference agonist.
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[3][5]
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HTRF-compatible microplate reader.[3]
Workflow Diagram:
Procedure:
-
Cell Seeding: Culture HEK293-hGPR119 cells and seed them into 384-well white plates at a suitable density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.[5]
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Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in assay buffer.
-
Cell Stimulation: On the day of the assay, remove the culture medium from the plates. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at room temperature.[1]
-
Agonist Addition: Add the prepared compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[1][5]
-
Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the manufacturer's protocol.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[5]
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm and 620 nm.[5]
-
Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm). Plot the ratio against the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
In Vivo: Oral Glucose Tolerance Test (OGTT)
This protocol was used to evaluate the glucose-lowering effect of the lead compound 54g in diabetic rats.[2]
Objective: To assess the efficacy of a GPR119 agonist in improving glucose tolerance in a diabetic animal model.
Materials:
-
Zucker diabetic fatty (ZDF) rats (male, 9 weeks old).[2]
-
Test compound 54g .
-
Vehicle (e.g., 0.5% methylcellulose).[3]
-
Glucose solution (2 g/kg).[2]
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Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimation and Fasting: Animals are acclimated to the housing conditions. Prior to the test, rats are fasted overnight (approximately 16 hours) with free access to water.[3]
-
Baseline Glucose Measurement: At time t = -60 minutes, a baseline blood sample is collected from the tail vein, and the glucose concentration is measured.[2]
-
Compound Administration: Immediately after the baseline measurement, animals are orally administered either the vehicle or the test compound 54g at a specified dose (e.g., 3 mg/kg).[2]
-
Glucose Challenge: At time t = 0, a glucose solution is administered to each rat via oral gavage at a dose of 2 g/kg.[2]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at multiple time points after the glucose challenge (e.g., 30, 60, and 120 minutes).[2]
-
Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.[3]
Conclusion
The 7-Boc-2-oxo-7-azaspiro[3.5]nonane scaffold is a critical synthetic intermediate for developing a novel class of potent GPR119 agonists. The derivatives, particularly compound 54g , have demonstrated significant biological activity in vitro and favorable glucose-lowering effects in vivo. The data and protocols presented in this guide underscore the therapeutic potential of targeting the GPR119 signaling pathway for the treatment of type 2 diabetes and provide a framework for the continued evaluation of new chemical entities based on this promising molecular scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
